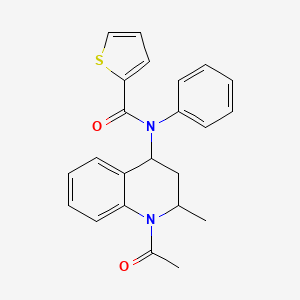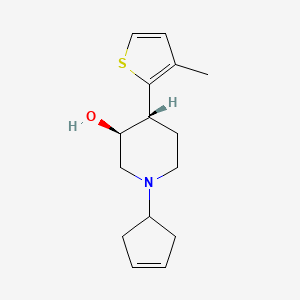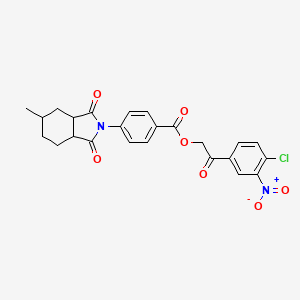![molecular formula C15H20N2OS2 B3937794 2-{[2-(4-sec-butylphenoxy)ethyl]thio}-5-methyl-1,3,4-thiadiazole](/img/structure/B3937794.png)
2-{[2-(4-sec-butylphenoxy)ethyl]thio}-5-methyl-1,3,4-thiadiazole
Übersicht
Beschreibung
2-{[2-(4-sec-butylphenoxy)ethyl]thio}-5-methyl-1,3,4-thiadiazole, commonly referred to as BPT is a chemical compound that has been extensively studied for its potential applications in scientific research. BPT is a member of the thiadiazole family of compounds, which are known for their diverse range of biological activities. In
Wirkmechanismus
The mechanism of action of BPT is not fully understood. However, it has been suggested that BPT exerts its biological activities by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. BPT has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). BPT has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
BPT has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and leukemia. BPT has also been shown to reduce the levels of oxidative stress markers and improve the antioxidant capacity of cells. In addition, BPT has been shown to reduce the levels of cholesterol and triglycerides in animal models of hyperlipidemia.
Vorteile Und Einschränkungen Für Laborexperimente
BPT has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. BPT is also soluble in common organic solvents, which makes it easy to use in various experimental setups. However, BPT has some limitations. It is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. Further studies are needed to explore the full potential of BPT in scientific research.
Zukünftige Richtungen
There are several future directions for the study of BPT. One potential direction is to explore the potential applications of BPT in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Another direction is to investigate the mechanisms of action of BPT and its effects on various signaling pathways. Further studies are also needed to explore the safety and toxicity of BPT in animal models and humans. Overall, BPT has great potential for scientific research, and further studies are needed to fully explore its potential applications.
Conclusion:
In conclusion, 2-{[2-(4-sec-butylphenoxy)ethyl]thio}-5-methyl-1,3,4-thiadiazole is a promising compound that has been extensively studied for its potential applications in scientific research. BPT has a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-tumor properties. It has potential applications in the treatment of various diseases, and further studies are needed to fully explore its potential. BPT has several advantages for lab experiments, but its limitations need to be taken into consideration. Overall, BPT is a promising compound that has great potential for scientific research.
Wissenschaftliche Forschungsanwendungen
BPT has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-tumor properties. BPT has also been shown to have potential applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[2-(4-butan-2-ylphenoxy)ethylsulfanyl]-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS2/c1-4-11(2)13-5-7-14(8-6-13)18-9-10-19-15-17-16-12(3)20-15/h5-8,11H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGAGLOSERDBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCSC2=NN=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Butan-2-ylphenoxy)ethylsulfanyl]-5-methyl-1,3,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-bromo-5-ethoxy-4-hydroxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937718.png)
![4-({N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3937724.png)
![N-(2-fluorophenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B3937727.png)
![N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3937730.png)

![1-(4-chlorophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanol hydrochloride](/img/structure/B3937744.png)


![[5-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)-2-furyl]methanol](/img/structure/B3937769.png)

![4-[(3-bromo-4-hydroxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937780.png)
![2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3937802.png)

